Structural Divergence from YM-58483 (BTP2) Drives Differential CRAC Channel Inhibitory Profile
The target compound replaces the N-[4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl] group of the prototypical CRAC inhibitor YM-58483 (CAS 223499-30-7) with an N-((1-methylpiperidin-4-yl)methyl) moiety. YM-58483 exhibits an IC50 of 100 nM against thapsigargin-induced sustained Ca2+ influx in Jurkat T cells [1]. While a direct head-to-head IC50 for the target compound is not publicly reported, the fundamental structural change is expected to significantly alter its inhibitory potency and selectivity profile at CRAC channels, potentially reducing off-target effects associated with the bis(trifluoromethyl)pyrazole motif [1]. This differentiation is critical for researchers investigating the role of Orai1/STIM1 without confounding pharmacological effects.
| Evidence Dimension | Structural determinant of CRAC channel inhibition potency |
|---|---|
| Target Compound Data | N-((1-methylpiperidin-4-yl)methyl) side chain; no public IC50 data available |
| Comparator Or Baseline | YM-58483 (N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide); IC50 = 100 nM (Jurkat T cells, thapsigargin-induced Ca2+ influx) |
| Quantified Difference | Potency differential is unquantified; structural divergence suggests a distinct SAR profile. |
| Conditions | Jurkat T cell line, thapsigargin-stimulated Ca2+ entry assay |
Why This Matters
Scientists developing selective CRAC channel modulators can utilize this compound as a structurally distinct scaffold to explore chemical space outside the YM-58483 phenotype.
- [1] Ishikawa, J. et al. (2003). A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes. Journal of Immunology, 170(9), 4441-4449. View Source
